

Application Note: Simultaneous Separation of Glutethimide and Promethazine by HPLC

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Compound of Interest

Compound Name: Somvit

Cat. No.: B1211604

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This application note details a High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of glutethimide and promethazine. This protocol is designed for researchers, scientists, and professionals in drug development and quality control.

Introduction

Glutethimide is a hypnotic and sedative, while promethazine is an antihistamine with sedative properties. The simultaneous determination of these compounds is crucial in pharmaceutical formulations and toxicological analysis. This HPLC method provides a robust and reliable protocol for their separation using a reversed-phase column.

Experimental Protocol

A reversed-phase HPLC method was developed for the effective separation of glutethimide and promethazine.

Instrumentation and Consumables:

- HPLC system with UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Syringe filters (0.45 µm)

- HPLC grade acetonitrile, methanol, and water
- Potassium dihydrogen phosphate (KH₂PO₄)
- Phosphoric acid

Chromatographic Conditions:

The separation is achieved using a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier.

Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : 25mM Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	254 nm
Injection Volume	20 µL
Column Temperature	30 °C

Preparation of Solutions:

- 25mM Phosphate Buffer (pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.
- Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a 50:50 (v/v) ratio. Filter and degas the mobile phase before use.
- Standard Stock Solutions: Prepare individual stock solutions of glutethimide and promethazine (100 µg/mL) in methanol.
- Working Standard Solution: From the stock solutions, prepare a mixed working standard solution containing 10 µg/mL of both glutethimide and promethazine by diluting with the mobile phase.

- **Sample Preparation:** Accurately weigh and dissolve the sample containing glutethimide and promethazine in the mobile phase to achieve a final concentration within the linear range of the assay. Filter the sample solution through a 0.45 µm syringe filter before injection.

Expected Results

Under the specified chromatographic conditions, baseline separation of glutethimide and promethazine is expected. The retention times may vary slightly depending on the specific C18 column and HPLC system used.

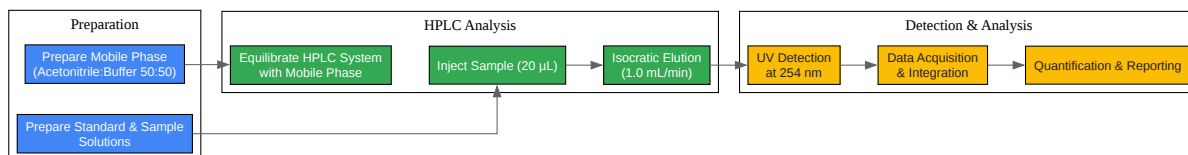
Compound	Expected Retention Time (min)
Glutethimide	~ 4.5
Promethazine	~ 6.0

Method Validation Parameters (Hypothetical)

The method should be validated according to ICH guidelines. The following are typical acceptance criteria for validation parameters.

Parameter	Acceptance Criteria
Linearity (r^2)	> 0.999
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1

Experimental Workflow Diagram



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Caption: HPLC experimental workflow for the separation of glutethimide and promethazine.

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